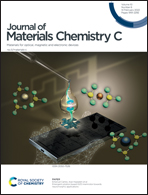Suitability of alkyne donor-π-donor-π-donor scaffolds for electrofluorochromic and electrochromic use†
Journal of Materials Chemistry C Pub Date: 2022-02-08 DOI: 10.1039/D1TC03388C
Abstract
A series of electroactive materials consisting of an aromatic core that was conjugated with two alkynes and flanked with two triphenyl amines was investigated as electrochromes and electrofluorochromes. The yellow colored conjugated donor-π-donor-π-donor (D-π-D-π-D) alkynes could be electrochemically oxidized because of the terminal triphenylamine amines. The oxidation potential varied by 170 mV contingent on the central aromatic core (thiophene and EDOT) and whether the electroactive group was either unsubstituted or substituted with methyls in the 4,4′-positions. The emission of the chromophores was also contingent on the solvent and it spanned upwards of 90 nm. The emission yield was consistent (ca. 40%) and it was insensitive to the type of aromatic core, the triphenylamine substitution, and the solvent. The collective visible color and the electroactivity of the D-π-D-π-D compounds were ideal properties for electrochromic applications. The compounds underwent reversible color change from yellow to blue with the applied potential. The electrochromic devices fabricated from the D-π-D-π-D alkynes could be operated upwards of 15 hours and operating devices that were flexible could also be prepared. The intrinsic fluorescence of the D-π-D-π-D compounds could be reversibly turned-off with the applied potential, which enables them to be used in operating electrofluorochromic devices. Although the alkyne framework was robust for electrochromic use, it could react with tetracyanoethylene, leading to octanitrile substituted D-π-A-π-D-π-A-π-D chromophores that were red in color.

Recommended Literature
- [1] Thermo- and photo-responsive polymeric systems
- [2] Back cover
- [3] Reducing graphene oxide with a modified Birch reaction†
- [4] Using “click” chemistry to access a new class of tripodal P3-ligand containing PC bonds†
- [5] Neuron-inspired multifunctional conductive hydrogels for flexible wearable sensors†
- [6] Emerging investigator series: oxidative potential of diesel exhaust particles: role of fuel, engine load, and emissions control†
- [7] Surface-passivated, soluble and non-toxic graphene nano-sheets for the selective sensing of toxic Cr(vi) and Hg(ii) metal ions and as a blue fluorescent ink
- [8] KeteneClaisen rearrangement of camphor-derived 1,3-oxathianes: complete control of tertiary and quaternary stereogenic centres†
- [9] Thioether-directed acetoxylation of C(sp2)–H bonds of arenes by palladium catalysis†
- [10] Synthesis of silver nanoparticles in a microfluidic coaxial flow reactor†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 137361-05-8









